2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
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Overview
Description
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one is an organic compound with the molecular formula C19H18O It is a divinyl ketone that features two phenyl groups and two methyl groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one can be achieved through several methods. One common approach involves the Nazarov cyclization of a model divinyl ketone. This reaction can be optimized using deep eutectic solvents, such as triphenylmethylphosphonium bromide combined with acetic acid or ethylene glycol . The reaction conditions typically involve temperatures ranging from 25°C to 60°C and reaction times of up to 16 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Nazarov Cyclization: This reaction converts the compound into a cyclopentenone derivative.
Reduction: Partial reduction with hot hydriodic acid can convert the cyclopentenone derivative into a cyclopentanone.
Electrocyclic Reactions: The compound can undergo conrotatory cyclization to form cyclopentenyl cations.
Common Reagents and Conditions
Nazarov Cyclization: Deep eutectic solvents like triphenylmethylphosphonium bromide/acetic acid or ethylene glycol.
Reduction: Hot hydriodic acid.
Major Products
Cyclopentenone Derivative: Formed through Nazarov cyclization.
Cyclopentanone: Formed through partial reduction.
Scientific Research Applications
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one primarily involves its ability to undergo cyclization reactions. The Nazarov cyclization, for example, involves the formation of a pentadienyl cation, which then undergoes conrotatory cyclization to form a cyclopentenyl cation . This intermediate can then lose a proton and undergo ketonization to form the final product .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Shares a similar backbone but lacks the methyl groups.
trans,trans-Dibenzylideneacetone: Another divinyl ketone with similar structural features.
Properties
Molecular Formula |
C19H18O |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1E,4E)-2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O/c1-15(13-17-9-5-3-6-10-17)19(20)16(2)14-18-11-7-4-8-12-18/h3-14H,1-2H3/b15-13+,16-14+ |
InChI Key |
QEJFSWMOGORAHD-WXUKJITCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C(=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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